

4-(4-Nitrophenyl)pyrimidin-2-amine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Nitrophenyl)pyrimidin-2-amine

Cat. No.: B1305213

[Get Quote](#)

An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrimidin-2-amine

This technical guide provides a comprehensive overview of the chemical properties, structure, and a generalized synthesis protocol for **4-(4-Nitrophenyl)pyrimidin-2-amine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

4-(4-Nitrophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a nitrophenyl group and an amine group.

- IUPAC Name: **4-(4-nitrophenyl)pyrimidin-2-amine**
- Synonyms: 2-Amino-4-(4-nitrophenyl)pyrimidine, 2-Pyrimidinamine, 4-(4-nitrophenyl)-[1][2]
- CAS Number: 99361-84-9[2][3]
- Molecular Formula: C₁₀H₈N₄O₂[2][4]

Structural Identifiers:

- InChI Key: CEFMGOCCUMHYKX-UHFFFAOYSA-N[3]

- InChI: InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16[3]
- SMILES: C1=CC(=CC=C1C2=CC=NC(=N2)N)--INVALID-LINK--[O-]

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Nitrophenyl)pyrimidin-2-amine** is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Weight	216.2 g/mol	[2][4]
Melting Point	170-173 °C	[2][3]
Boiling Point (Predicted)	488.5 ± 37.0 °C at 760 mmHg	[2][3]
Density (Predicted)	1.4 ± 0.1 g/cm³	[3]
pKa (Predicted)	2.73 ± 0.10	[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(4-Nitrophenyl)pyrimidin-2-amine** was not found in the provided search results, a general and plausible method can be derived from established pyrimidine synthesis strategies. The following protocol is a representative example based on the condensation of a chalcone with guanidine, a common method for creating 2-aminopyrimidine scaffolds[5].

Generalized Synthesis of **4-(4-Nitrophenyl)pyrimidin-2-amine**

Objective: To synthesize **4-(4-Nitrophenyl)pyrimidin-2-amine** via a condensation reaction.

Principle: The core of this synthesis involves the reaction of an appropriate α,β -unsaturated ketone (chalcone) with guanidine. The pyrimidine ring is formed through a cyclization reaction.

Step 1: Synthesis of the Chalcone Intermediate (1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one)

- Reactants: 4'-Nitroacetophenone and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
- Procedure:
 - Dissolve 4'-nitroacetophenone in an anhydrous solvent such as toluene or DMF.
 - Add Bredereck's reagent to the solution.
 - Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
 - Cool the reaction mixture and remove the solvent under reduced pressure.
 - The resulting crude product, the enaminone intermediate, can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form **4-(4-Nitrophenyl)pyrimidin-2-amine**

- Reactants: The chalcone intermediate from Step 1 and guanidine hydrochloride.
- Procedure:
 - Dissolve the enaminone intermediate in a suitable solvent like ethanol or isopropanol.
 - Add guanidine hydrochloride and a base (e.g., sodium ethoxide or sodium hydroxide) to the solution. The base is necessary to liberate the free guanidine.
 - Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
 - After the reaction is complete, cool the mixture to room temperature.
 - The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the product can be precipitated by adding water.
 - Collect the solid product by filtration, wash with cold solvent (e.g., ethanol/water mixture), and dry under vacuum.

- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Step 3: Characterization

- Confirm the identity and purity of the final product using standard analytical techniques such as:
 - NMR Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
 - Mass Spectrometry: To confirm the molecular weight.
 - Melting Point Analysis: To assess purity.

Biological Context and Research Workflow

2-Aminopyrimidine derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6][7][8]. The structural motif of **4-(4-Nitrophenyl)pyrimidin-2-amine** makes it a candidate for investigation in drug discovery programs.

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel chemical entity like **4-(4-Nitrophenyl)pyrimidin-2-amine**.

Caption: A generalized workflow for drug discovery and development.

This guide provides a foundational understanding of **4-(4-Nitrophenyl)pyrimidin-2-amine**. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyrimidinamine, 4-(4-nitrophenyl)- | NanoAxis LLC [nanoaxisllc.com]
- 2. 2-PyriMidinaMine, 4-(4-nitrophenyl)- | 99361-84-9 [amp.chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(4-Nitrophenyl)pyrimidin-2-amine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305213#4-4-nitrophenyl-pyrimidin-2-amine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com